Ethyl 3-amino-4-bromo-5-fluorobenzoate

Catalog No.
S14050479
CAS No.
M.F
C9H9BrFNO2
M. Wt
262.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-4-bromo-5-fluorobenzoate

Product Name

Ethyl 3-amino-4-bromo-5-fluorobenzoate

IUPAC Name

ethyl 3-amino-4-bromo-5-fluorobenzoate

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2,12H2,1H3

InChI Key

IPVWPVSUJVYAOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)Br)N

Ethyl 3-amino-4-bromo-5-fluorobenzoate is an organic compound characterized by its unique combination of functional groups, including an amino group, a bromine atom, and a fluorine atom, all attached to a benzoate structure. Its molecular formula is C10H10BrFNO2C_{10}H_{10}BrFNO_2. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity imparted by these substituents. The presence of both halogens (bromine and fluorine) enhances its chemical properties, making it a subject of interest in various chemical and biological studies.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction: The cyano group may be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include polar aprotic solvents and specific catalysts to facilitate desired transformations.

Research indicates that Ethyl 3-amino-4-bromo-5-fluorobenzoate exhibits significant biological activity relevant for pharmaceutical applications. Its structure allows it to interact with various biological targets, including enzymes and receptors, potentially modulating biochemical pathways. Studies have highlighted its potential as an antimicrobial agent and in drug development targeting specific diseases. The unique combination of functional groups enhances its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to biological macromolecules.

The synthesis of Ethyl 3-amino-4-bromo-5-fluorobenzoate typically involves several key steps:

  • Bromination: A suitable precursor is brominated to introduce the bromine substituent.
  • Fluorination: The fluorine atom is added through electrophilic fluorination methods.
  • Amination: An amino group is introduced via nucleophilic substitution or other amination techniques.
  • Esterification: Finally, the compound is esterified with ethanol or another alcohol to yield Ethyl 3-amino-4-bromo-5-fluorobenzoate.

These methods can vary significantly based on desired yield and purity and are often optimized for industrial production.

Ethyl 3-amino-4-bromo-5-fluorobenzoate has several applications across various fields:

  • Medicinal Chemistry: Due to its unique structural features, it is valuable for developing compounds with specific pharmacological properties.
  • Organic Synthesis: It serves as a reactive intermediate in the synthesis of more complex organic molecules.
  • Biochemical Research: Its interactions with biological targets make it useful in studying enzyme mechanisms and receptor binding.

Studies on Ethyl 3-amino-4-bromo-5-fluorobenzoate have focused on its interactions with biological macromolecules. The presence of halogen atoms enhances its ability to form hydrogen bonds and engage in π-stacking interactions, which are essential for binding to enzymes or receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Ethyl 3-amino-4-bromo-5-fluorobenzoate can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-bromo-4-fluorobenzoateLacks amino group; contains bromine and fluorineDifferent substitution pattern affecting reactivity
Ethyl 3-cyano-4-fluorobenzoateContains cyano instead of amino; fluorine presentDifferent reactivity due to the cyano group
Ethyl 3-amino-4-fluorobenzoateLacks bromine; contains amino and fluorinePotentially different biological activity
Ethyl 3-bromo-5-fluorobenzoateLacks amino group; contains both bromine and fluorineSimilar reactivity but different functional groups

The uniqueness of Ethyl 3-amino-4-bromo-5-fluorobenzoate lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.98007 g/mol

Monoisotopic Mass

260.98007 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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